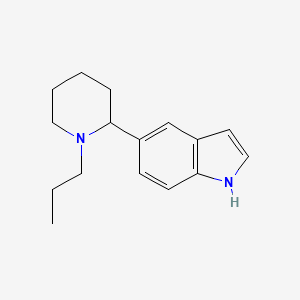

5-(1-Propylpiperidin-2-yl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H22N2 |

|---|---|

Molecular Weight |

242.36 g/mol |

IUPAC Name |

5-(1-propylpiperidin-2-yl)-1H-indole |

InChI |

InChI=1S/C16H22N2/c1-2-10-18-11-4-3-5-16(18)14-6-7-15-13(12-14)8-9-17-15/h6-9,12,16-17H,2-5,10-11H2,1H3 |

InChI Key |

RSEOKTINZOIUGR-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCCCC1C2=CC3=C(C=C2)NC=C3 |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 5 1 Propylpiperidin 2 Yl 1h Indole and Analogues

Impact of Substitution on the Indole (B1671886) Ring System

The indole nucleus is a common scaffold in many biologically active compounds. acs.org Modifications to this ring system, either at the ring nitrogen or its carbon atoms, can significantly alter the affinity and efficacy of ligands for their receptors.

Substituent Effects at the Nitrogen (1H) and Carbon Positions of the Indole Moiety

The indole nitrogen (N-H) is often crucial for activity, frequently acting as a hydrogen-bond donor. nih.gov In studies of related dopaminergic agonists, the specific orientation of the indole N-H vector was found to be a determining factor for potency. nih.gov For instance, analogues where the pyrrole (B145914) part of the indole was replaced with a methanesulfonamido group, which also serves as a hydrogen-bond donor, retained potent activity, supporting the importance of this feature. nih.gov

Substitutions on the carbon framework of the indole ring also play a pivotal role. The position of substitution is critical. Research on indole-based nociceptin (B549756) opioid receptor (NOP) ligands showed that moving a substituent from the 3-position to the 2-position of the indole ring could change a compound from a partial agonist to a full agonist, highlighting how positional isomerism affects intrinsic activity. nih.gov Similarly, in a series of pyridine-pyrimidine-indole derivatives, transferring a substituent from the 4-position to the 5-position of the indole ring markedly increased its vacuolization-inducing effect in cancer cells. nih.gov

The nature of the substituent is just as important as its position. Studies on indole derivatives targeting dopamine (B1211576) D2 receptors have identified that specific substitutions can enhance binding affinity. For example, 4-methoxy and 5-methoxy substitutions on the indole ring of certain piperidine (B6355638) derivatives led to high D2 receptor affinity.

| Substitution Position | Substituent | Observed Effect | Compound Class | Source |

|---|---|---|---|---|

| N1 (Pyrrole NH) | Unsubstituted (acts as H-bond donor) | Considered important for dopaminergic activity. | Dopaminergic agonists | nih.gov |

| C2 vs. C3 | N-pyrrolidinylmethyl | Substitution at C2 resulted in full agonism at NOP receptors, whereas C3 substitution led to partial agonism. | N-piperidinyl indoles | nih.gov |

| C4 vs. C5 | (4-(pyridin-3-yl)pyrimidin-2-yl)amino | Transferring the substituent from C4 to C5 significantly increased vacuolization-inducing effect. | Pyridine-pyrimidine-indole derivatives | nih.gov |

| C5 | Methoxy (-OCH3) | Resulted in high affinity for D2 dopamine receptors. | Indole piperidines | |

| C4 | Methoxy (-OCH3) | Resulted in high affinity for D2 dopamine receptors. | Indole piperidines |

Influence of Electronic and Steric Properties of Indole Substituents on Biological Interactions

The electronic and steric properties of substituents on the indole ring dictate how the molecule interacts with its biological target. Electronic properties, such as a group's ability to donate or withdraw electrons, can influence hydrogen bonding and aromatic interactions. For example, the indole N-H acting as a hydrogen bond donor is a critical electronic interaction for many dopaminergic agonists. nih.gov

Steric factors, related to the size and shape of the substituent, are also crucial. In some scaffolds, substitutions at the 4- or 7-positions of the indole are not well-tolerated, suggesting that bulky groups in these areas may cause steric clashes with the receptor binding pocket. Conversely, substitutions at the 2- and 3-positions are often more permissible. Docking studies of certain indole derivatives at the D2 receptor have shown the indole moiety fitting into a deep hydrophobic sub-pocket, indicating that the size and shape of this part of the molecule are key for a good fit. nih.gov In NOP receptor ligands, a lipophilic pyrrolidine (B122466) ring, whether at the C2 or C3 position, was found to occupy a minor hydrophobic pocket, which appeared to enhance binding affinity and intrinsic activity. nih.gov

Analysis of Piperidine Ring Substitutions and Conformation

The piperidine ring is another key component of 5-(1-Propylpiperidin-2-yl)-1H-indole, and its substitution and conformation significantly modulate pharmacological activity.

Role of N-Propyl Substitution on Piperidine Nitrogen in Modulating Activity

The N-substituent on the piperidine ring is a critical determinant of biological activity. The N-propyl group, in particular, is frequently found in potent dopamine receptor agonists. In a series of N,N-di-n-propyltetrahydrobenz[f]indol-7-amine and its analogues, the di-n-propylamino group was essential for their evaluation as dopaminergic agonists. nih.gov Research on N-n-propyl-substituted 3-phenylpiperidines revealed high affinity and selectivity for the D4 dopamine receptor. nih.gov While direct comparisons showing the superiority of the propyl group over other alkyl chains (methyl, ethyl, etc.) for this specific indole-piperidine scaffold are not always detailed, its prevalence in highly active compounds suggests it provides an optimal balance of size and lipophilicity for interaction with the hydrophobic pockets of dopamine receptors.

| Compound Series | N-Substituent | Effect on Activity/Affinity | Target Receptor | Source |

|---|---|---|---|---|

| 3-Aryl-piperidines | n-Propyl | High affinity and selectivity. | Dopamine D4 | nih.gov |

| Tetrahydrobenz[f]indol-7-amines | Di-n-propyl | Considered a key feature for dopaminergic activity. | Dopamine D2-like | nih.gov |

| 4-Phenylpiperidines / 4-Phenylpiperazines | Varied N-alkyl groups | Modifications of the N-alkyl group led to loss of efficacy, indicating its importance. | Dopamine D2 | scispace.com |

Stereochemical Effects of Piperidine Ring Substitution on Molecular Recognition

The piperidine ring in this compound is chiral at the C2 position, meaning it exists as two enantiomers (R and S). Stereochemistry is a critical factor in molecular recognition, as biological receptors are themselves chiral environments. Consequently, enantiomers of a drug can have vastly different binding affinities, efficacies, and even different pharmacological actions. nih.gov

For ligands with substituted piperidine rings, it is common for one enantiomer to exhibit significantly higher affinity for a receptor than the other. For example, in a study of related dopamine D3 receptor ligands, the (-)-enantiomer of one compound displayed substantially higher affinity at both D2 and D3 receptors compared to its (+)-enantiomer. This stereoselectivity underscores the precise three-dimensional fit required for optimal ligand-receptor binding. The synthesis of specific stereoisomers is therefore a key strategy in drug design to maximize desired activity and minimize potential off-target effects associated with the less active enantiomer. nih.govgoogle.com

Structure-Activity Relationships in Linker Region Modifications (if applicable for analogues)

While this compound features a direct bond between the indole and piperidine rings, many of its analogues incorporate a linker or spacer between these two moieties. The nature and length of this linker can profoundly impact biological activity.

Studies on related structures have shown that modifying this linker region is a viable strategy for optimizing receptor affinity and selectivity. For instance, in a series of arylpiperazines connected to indoles via a cycloalkyl spacer, the length of the tether was found to be critical. nih.gov Specifically, a cyclohexylethyl spacer was identified as the most active in the series for D2 receptor binding. nih.gov In other examples, researchers found that the heterocyclic ring did not need to be directly connected to the piperazine (B1678402) ring to maintain high affinity for the D3 receptor, and that linkers such as an amide or a methylene (B1212753) group could be successfully employed.

In a different series of N-piperidinyl indoles, the length of the linker connecting polar functional groups to the 3-position of the indole was varied (methyl, ethyl, and propyl linkers). nih.gov These modifications helped to probe the space within the receptor's binding pocket and optimize interactions. This demonstrates that even when the core moieties are held constant, modification of the linking element provides a powerful tool for fine-tuning the pharmacological profile of a ligand series.

Elucidation of Essential Pharmacophores for Specific Biological Activities

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the specific structure-activity relationship (SAR) data for the compound this compound. While extensive research exists for a wide array of indole and piperidine derivatives, detailed pharmacological studies and the subsequent elucidation of essential pharmacophores for this particular scaffold are not presently available in the public domain.

The elucidation of a pharmacophore model is critically dependent on the systematic synthesis and biological evaluation of a series of structurally related analogues. This process involves modifying specific moieties of the lead compound, in this case, the indole ring, the N-propyl group, and the piperidine ring of this compound, and assessing the impact of these changes on biological activity. The resulting data allows for the identification of key structural features—such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic regions—that are essential for interaction with a specific biological target.

Without such empirical data, any discussion on the essential pharmacophores for the biological activities of this compound would be purely speculative and would not meet the standards of a scientifically rigorous article. The generation of meaningful data tables and detailed research findings, as requested, is therefore not possible at this time.

Future research in this area would need to involve the following steps:

Synthesis of Analogues: A series of compounds would need to be synthesized, exploring variations at key positions. This would include, but not be limited to:

Substitution on the indole ring (e.g., at the 4, 6, and 7-positions).

Alteration of the N-alkyl group on the piperidine ring (e.g., varying chain length and branching).

Modification of the substitution pattern on the piperidine ring itself.

Changes to the linker between the indole and piperidine moieties.

Biological Screening: These synthesized analogues would then need to be screened against a panel of biological targets (e.g., G-protein coupled receptors, ion channels, enzymes) to identify any specific activities.

Quantitative Structure-Activity Relationship (QSAR) Studies: Upon identifying a specific biological activity, QSAR studies could be employed to build a predictive model of the relationship between the chemical structure and the observed biological effect.

Pharmacophore Modeling: Based on the SAR and QSAR data, a pharmacophore model could then be developed to define the essential three-dimensional arrangement of chemical features necessary for biological activity.

Until such research is conducted and published, a definitive and detailed account of the pharmacophores for this compound and its analogues cannot be provided.

Receptor Binding and in Vitro Pharmacological Characterization of 5 1 Propylpiperidin 2 Yl 1h Indole Derivatives

Assessment of Binding Affinity at Target Receptors

The initial step in characterizing a novel compound is to determine its ability to bind to specific biological targets. This is often quantified by its binding affinity, a measure of the strength of the interaction between the ligand and its receptor.

G Protein-Coupled Receptor (GPCR) Binding Assays

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are the targets for a significant portion of modern pharmaceuticals. The binding affinity of 5-(1-propylpiperidin-2-yl)-1H-indole derivatives has been investigated at several important GPCRs.

Serotonin (B10506) receptors are implicated in a wide range of physiological and pathological processes, making them attractive targets for drug discovery.

5-HT4 Receptor: Research into substituted indole (B1671886) carbazimidamides has revealed compounds with high potency as 5-HT4 receptor agonists. For instance, some derivatives have demonstrated EC50 values as low as 0.5 and 0.8 nM, making them more potent than serotonin itself. nih.gov Partial agonists have also been identified with Ki values around 12 nM and even as low as 0.04 nM. nih.gov The 5-HT4 receptor is a target for cognitive enhancement and treating gastrointestinal disorders. nih.gov RS67333, a potent 5-HT4 receptor agonist, exhibits a high binding affinity with a pKi of 8.7. nih.gov

5-HT6 Receptor: The 5-HT6 receptor is a promising target for cognitive disorders. Antagonists of this receptor have shown potential in preclinical models. nih.gov The selective 5-HT6 agonist, WAY-181187, has been shown to attenuate long-term potentiation in the hippocampus at concentrations between 100-300 nM. nih.gov

5-HT1A Receptor: The 5-HT1A receptor is involved in mood and anxiety regulation. nih.gov Phenylpiperazine derivatives are known to bind with high affinity and selectivity to this receptor. nih.gov For example, WAY-100635, a potent and selective 5-HT1A receptor antagonist, has a pIC50 of 8.87 for displacing [3H]8-OH-DPAT from rat hippocampal membranes. nih.gov

Table 1: Binding Affinities of Representative Indole and Piperidine (B6355638) Derivatives at Serotonin Receptors

| Compound/Derivative Class | Receptor Subtype | Binding Affinity (K_i or EC_50) | Reference |

|---|---|---|---|

| Indole Carbazimidamides | 5-HT4 | EC_50 = 0.5 - 0.8 nM | nih.gov |

| Indole Carbazimidamides (Partial Agonist) | 5-HT4 | K_i = 0.04 - 12 nM | nih.gov |

| WAY-181187 (Agonist) | 5-HT6 | 100 - 300 nM (effective concentration) | nih.gov |

| WAY-100635 (Antagonist) | 5-HT1A | pIC_50 = 8.87 | nih.gov |

| RS67333 (Agonist) | 5-HT4 | pK_i = 8.7 | nih.gov |

The cannabinoid CB1 receptor is primarily expressed in the central nervous system and is a key component of the endocannabinoid system. Third-generation synthetic cannabinoids like BB-22 and 5F-PB-22 have demonstrated very high affinity for CB1 receptors, with Ki values of 0.11 nM and 0.13 nM, respectively. nih.gov These compounds also act as potent agonists at the CB1 receptor. nih.gov The inhibitory effects of cannabinoids on the electrically-evoked contractions of guinea-pig small intestine are mediated through prejunctional CB1 receptors. nih.gov

Table 2: Binding Affinities of Representative Cannabinoids at the CB1 Receptor

| Compound | Binding Affinity (K_i) | Reference |

|---|---|---|

| BB-22 | 0.11 nM | nih.gov |

| 5F-PB-22 | 0.13 nM | nih.gov |

The histamine (B1213489) H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. biorxiv.org Piperidine-based compounds have been identified as potent H3 receptor antagonists. nih.gov For example, a 4-pyridylpiperidine derivative has shown a Ki value of 7.7 nM at the human H3 receptor. targetmol.com This compound also acts as an antagonist with an IC50 of 215 nM. targetmol.com

Table 3: Binding Affinities of a Representative Piperidine Derivative at the Histamine H3 Receptor

| Compound Class | Receptor Subtype | Binding Affinity (K_i) | Functional Activity (IC_50) | Reference |

|---|---|---|---|---|

| 4-Pyridylpiperidine Derivative | hH3R | 7.7 nM | 215 nM (Antagonist) | targetmol.com |

Sigma receptors are unique binding sites in the central nervous system and peripheral organs.

Sigma-1 Receptor: Piperidine derivatives have been shown to possess high affinity for the sigma-1 receptor. A specific 4-pyridylpiperidine derivative exhibited a Ki value of 4.5 nM for the sigma-1 receptor. targetmol.com Other phenoxyalkylpiperidines have also been developed as high-affinity sigma-1 receptor ligands, with some showing Ki values in the low nanomolar range (e.g., 4.43 nM). uniba.it

Sigma-2 Receptor: The same 4-pyridylpiperidine derivative that binds to the sigma-1 receptor also shows high affinity for the sigma-2 receptor, with a Ki value of 10 nM. targetmol.com The sigma-2 receptor has been identified as a promising target for cancer therapy. nih.gov

Table 4: Binding Affinities of Representative Piperidine Derivatives at Sigma Receptors

| Compound Class | Receptor Subtype | Binding Affinity (K_i) | Reference |

|---|---|---|---|

| 4-Pyridylpiperidine Derivative | Sigma-1 | 4.5 nM | targetmol.com |

| 4-Pyridylpiperidine Derivative | Sigma-2 | 10 nM | targetmol.com |

| Phenoxyalkylpiperidines | Sigma-1 | 4.43 nM | uniba.it |

Enzyme Inhibition Assays (e.g., PARP-1, COX-2)

In addition to receptor binding, the inhibitory activity of this compound derivatives against specific enzymes provides further insight into their pharmacological profile.

PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. A compound structurally related to the subject of this article, 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide, has been identified as a potent PARP-1 inhibitor with a Ki of 8 nM and a cellular EC50 of 3 nM. nih.gov Other novel PARP-1 inhibitors have been reported with IC50 values in the low nanomolar range (0.1-5 nM and 11 nM). bioworld.combioworld.com

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain. mdpi.com Indole derivatives have been explored as COX-2 inhibitors. For example, certain 7-methoxy indolizines, designed as bioisosteres of indomethacin, have shown COX-2 inhibitory activity with IC50 values in the micromolar range, with the most potent compound having an IC50 of 5.84 µM. mdpi.com Other novel thiophene-based derivatives have demonstrated even more potent and selective COX-2 inhibition, with one compound showing an IC50 of 0.29 µM and a selectivity index of 67.24. nih.gov

Table 5: Inhibitory Activities of Representative Indole and Piperidine Derivatives against PARP-1 and COX-2

| Compound/Derivative Class | Enzyme Target | Inhibitory Activity (K_i or IC_50) | Reference |

|---|---|---|---|

| 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide | PARP-1 | K_i = 8 nM, EC_50 = 3 nM | nih.gov |

| Novel PARP-1 Inhibitors | PARP-1 | IC_50 = 0.1 - 11 nM | bioworld.combioworld.com |

| 7-Methoxy Indolizines | COX-2 | IC_50 = 5.84 µM | mdpi.com |

| 2-Benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | COX-2 | IC_50 = 0.29 µM | nih.gov |

Computational Chemistry and Molecular Modeling of 5 1 Propylpiperidin 2 Yl 1h Indole

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode of a ligand to a protein's active site.

Ligand-Protein Binding Pose Prediction and Analysis

In a typical study, 5-(1-Propylpiperidin-2-yl)-1H-indole would be docked into the binding site of a specific protein target. The simulation would generate a series of possible binding poses, which are then scored based on their predicted binding affinity. Analysis of the top-ranked poses would reveal the most likely orientation of the ligand within the protein's binding pocket.

Characterization of Key Intermolecular Interactions

Once a binding pose is predicted, the intermolecular interactions between this compound and the protein's amino acid residues would be characterized. This would involve identifying and quantifying interactions such as:

Hydrogen bonding: The formation of hydrogen bonds between the indole (B1671886) nitrogen or other potential donor/acceptor groups and the protein.

Hydrophobic interactions: The interactions between the nonpolar regions of the ligand (e.g., the propyl group and parts of the indole and piperidine (B6355638) rings) and hydrophobic residues in the binding site.

Cation-π interactions: Potential interactions between the protonated piperidine nitrogen (if applicable) and aromatic residues in the protein.

A detailed analysis of these interactions is crucial for understanding the basis of molecular recognition and binding affinity.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties and energetics of a molecule.

Analysis of Electronic Structure and Reactivity

DFT calculations on this compound would allow for the determination of its electronic structure. This includes mapping the electron density distribution, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculating the electrostatic potential surface. These parameters are key to understanding the molecule's reactivity, stability, and potential sites for metabolic transformation.

Conformational Analysis and Energy Landscapes

The flexibility of the propyl and piperidine groups means that this compound can exist in multiple conformations. Quantum chemical calculations would be used to perform a conformational analysis, identifying the low-energy conformers and constructing an energy landscape. This information is vital for understanding which shapes the molecule is likely to adopt in different environments, including in a protein binding site.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a way to study the dynamic behavior of a molecule or a ligand-protein complex over time. An MD simulation of this compound, either in solution or bound to a protein, would reveal how the molecule moves and how its interactions with its environment change over time. This can provide a more realistic picture of the binding stability and the flexibility of the complex than static docking poses alone.

Preclinical Metabolic Studies and in Vivo Pharmacokinetics Non Human

In Vitro Metabolic Stability Assessment

The initial step in understanding the metabolic fate of a compound is to assess its stability in the presence of drug-metabolizing enzymes. This is typically performed using in vitro systems derived from the liver, the primary site of drug metabolism. The goal is to determine the rate at which the parent compound is eliminated, which provides an estimate of its intrinsic clearance.

Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of liver cells (hepatocytes). They contain a high concentration of Phase I enzymes, particularly the Cytochrome P450 (CYP450) superfamily, which are responsible for the majority of oxidative drug metabolism.

In a typical assay, 5-(1-Propylpiperidin-2-yl)-1H-indole would be incubated with pooled liver microsomes from different species, such as rats and humans, to assess inter-species differences. The reaction is initiated by adding a necessary cofactor, NADPH, and samples are collected at various time points. The concentration of the remaining parent compound is then quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the compound is used to calculate key parameters.

Table 1: Hypothetical In Vitro Metabolic Stability Data in Liver Microsomes

| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Rat | Data not available | Data not available |

| Human | Data not available | Data not available |

This table is for illustrative purposes only. No experimental data for this compound is available.

While microsomes are excellent for studying Phase I metabolism, they lack the complete enzymatic machinery of a whole cell. Hepatocytes (liver cells), used either fresh or cryopreserved, provide a more comprehensive in vitro model because they contain both Phase I and Phase II enzymes, as well as transporters.

In these studies, this compound would be incubated with suspensions of hepatocytes from various species. Similar to microsomal assays, the disappearance of the parent drug is monitored over time to determine metabolic stability. This system offers a more complete picture of hepatic clearance, incorporating both metabolic pathways and cellular uptake.

Identification and Elucidation of Primary Metabolic Pathways

Once it is established that a compound is metabolized, the next step is to identify the resulting metabolites and the enzymatic pathways responsible for their formation. This "metabolite profiling" is critical for understanding whether metabolites are active or potentially toxic.

Phase I reactions introduce or expose functional groups on the parent molecule, typically making it more water-soluble. For this compound, potential Phase I transformations could include:

Hydroxylation: The addition of a hydroxyl (-OH) group, likely on the indole (B1671886) ring or the piperidine (B6355638) ring.

N-dealkylation: The removal of the propyl group from the piperidine nitrogen.

Oxidation: Further oxidation of hydroxylated metabolites or the indole nitrogen.

These metabolites would be identified by analyzing incubation samples from microsome or hepatocyte studies using high-resolution mass spectrometry.

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which significantly increases water solubility and facilitates excretion. The most common conjugation reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. If Phase I metabolism of this compound produces hydroxylated metabolites, these would be primary candidates for subsequent glucuronidation.

Preclinical Pharmacokinetic Profiling in Animal Models

In vitro studies provide valuable predictions, but in vivo studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism. These studies are typically conducted in rodent (e.g., rat) and non-rodent (e.g., dog) species.

A preclinical pharmacokinetic study would involve administering a defined dose of this compound to animals, often through both intravenous (IV) and oral (PO) routes. Blood samples are collected at predetermined time points, and the concentration of the drug in the plasma is measured. This data allows for the calculation of key pharmacokinetic parameters that describe the compound's behavior in the body.

Table 2: Key Pharmacokinetic Parameters from Animal Studies

| Parameter | Description |

|---|---|

| Cmax | Maximum observed plasma concentration. |

| Tmax | Time at which Cmax is reached. |

| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |

| t½ | Elimination half-life, the time required for the plasma concentration to decrease by half. |

| CL | Clearance, the volume of plasma cleared of the drug per unit of time. |

| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| F (%) | Bioavailability, the fraction of an orally administered dose that reaches systemic circulation. |

This table describes standard pharmacokinetic parameters. No specific values for this compound are available.

Absorption and Distribution Studies (e.g., plasma detection, tissue sequestration)

The absorption of this compound following oral administration would be influenced by its physicochemical properties, such as lipophilicity and pKa. The presence of the indole and piperidine rings suggests a degree of lipophilicity that could facilitate passive diffusion across the gastrointestinal tract. However, the basic nitrogen in the piperidine ring will be protonated at physiological pH, which could influence its absorption and distribution characteristics.

Following absorption, the compound would be subject to distribution throughout the body. Its ability to cross the blood-brain barrier (BBB) would be of particular interest for centrally acting agents. The lipophilicity and the potential for interactions with transporters at the BBB would be key determinants of its central nervous system (CNS) penetration. Tissue sequestration, particularly in adipose tissue, could occur if the compound is highly lipophilic, potentially leading to a larger volume of distribution and a longer elimination half-life. Studies on other piperidinyl-indole derivatives have shown that modifications to the piperidine and indole moieties can significantly impact oral absorption and bioavailability acs.org.

Table 1: Predicted Physicochemical Properties Influencing Absorption and Distribution

| Property | Predicted Value | Implication for Pharmacokinetics |

| LogP | 3.5 - 4.5 | Moderate to high lipophilicity, suggesting good potential for membrane permeation. |

| pKa | 8.5 - 9.5 | The compound will be predominantly protonated at physiological pH, which may reduce passive diffusion but can facilitate interactions with transporters. |

| Polar Surface Area (PSA) | ~30 Ų | A low PSA is generally associated with good cell membrane permeability and BBB penetration. |

| Blood-Brain Barrier Permeability (LogBB) | 0.1 - 0.5 | Predicted to cross the blood-brain barrier. |

Note: The values in this table are hypothetical and representative of predictions for a molecule with this structure based on computational models.

Elimination Kinetics (e.g., parent compound clearance)

The elimination of this compound from the body would likely occur through a combination of metabolism and renal excretion. The indole and piperidine rings are susceptible to various metabolic transformations.

Hepatic metabolism is expected to be a major route of clearance. The N-propyl group on the piperidine ring is a likely site for enzymatic oxidation, potentially leading to dealkylation. The indole ring can undergo hydroxylation at various positions, followed by conjugation with glucuronic acid or sulfate. The piperidine ring itself can also be hydroxylated. The specific cytochrome P450 (CYP) isozymes involved would need to be identified through in vitro studies with human liver microsomes. Studies on similar N-alkyl substituted piperidines have shown that the rate of metabolism can be influenced by the nature of the alkyl group nih.gov.

The clearance of the parent compound and its metabolites would likely be completed by renal excretion. The extent of renal clearance of the unchanged drug will depend on its polarity and the degree of plasma protein binding.

Table 2: Predicted Elimination Kinetic Parameters

| Parameter | Predicted Value Range | Description |

| Half-life (t½) | 2 - 8 hours | The time it takes for the plasma concentration of the drug to reduce by half. |

| Clearance (CL) | 10 - 30 mL/min/kg | The volume of plasma cleared of the drug per unit time. |

| Volume of Distribution (Vd) | 1 - 5 L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

Note: The values in this table are hypothetical and representative of predictions for a molecule with this structure based on computational models.

Predictive Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Modeling

In the absence of extensive experimental data, computational (in silico) models provide a valuable tool for predicting the ADMET properties of compounds like this compound. iaps.org.innih.govnih.gov These models use the chemical structure of a molecule to estimate its pharmacokinetic and toxicological profile.

A variety of computational tools and algorithms are available to predict key ADMET parameters. Quantitative Structure-Activity Relationship (QSAR) models are frequently employed to correlate chemical structure with biological activity, including ADMET properties. iaps.org.in For this compound, these models can predict properties such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

Table 3: Summary of In Silico ADMET Predictions

| ADMET Parameter | Prediction | Confidence Level | Potential Implications |

| Absorption | |||

| Human Intestinal Absorption (HIA) | High | High | Good oral bioavailability is likely. |

| Caco-2 Permeability | Moderate to High | Medium | Suggests good passive diffusion across the intestinal epithelium. |

| Distribution | |||

| Blood-Brain Barrier (BBB) Penetration | Yes | Medium | The compound is likely to have central nervous system effects. |

| Plasma Protein Binding (PPB) | High (>90%) | High | May have a longer duration of action and a lower volume of distribution. |

| Metabolism | |||

| CYP2D6 Inhibition | Possible | Medium | Potential for drug-drug interactions with other CYP2D6 substrates. |

| CYP3A4 Inhibition | Unlikely | High | Lower risk of interactions with drugs metabolized by CYP3A4. |

| Excretion | |||

| Renal Organic Cation Transporter (OCT2) Substrate | Likely | Medium | May be actively secreted in the kidneys. |

| Toxicity | |||

| hERG Inhibition | Low to Moderate Risk | Medium | Further in vitro testing would be required to assess cardiotoxicity risk. |

| Mutagenicity (Ames test) | Negative | High | Low likelihood of being a mutagen. |

Note: The predictions in this table are illustrative and based on general characteristics of similar chemical structures. The confidence level reflects the general reliability of such predictions for the given parameter.

Computational models can also predict the likely sites of metabolism on the molecule. For this compound, models would likely highlight the N-propyl group, the indole ring (particularly positions 4, 5, 6, and 7), and the piperidine ring as potential sites for oxidation by cytochrome P450 enzymes. researchgate.nethelsinki.fi This information is invaluable for guiding the synthesis of more metabolically stable analogs and for identifying potential metabolites for further investigation.

Advanced Analytical Characterization in Research and Development

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the cornerstone for elucidating the molecular architecture of compounds like 5-(1-Propylpiperidin-2-yl)-1H-indole. By examining the interaction of the molecule with electromagnetic radiation, chemists can map out its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For this compound, a suite of NMR experiments would be essential.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons on the indole (B1671886) ring, the piperidine (B6355638) ring, and the n-propyl group. For instance, the N-H proton of the indole typically appears as a broad singlet at a downfield chemical shift. sigmaaldrich.com Aromatic protons on the indole ring would resonate in the aromatic region, while the aliphatic protons of the piperidine and propyl groups would appear at upfield chemical shifts. nih.govnih.gov

¹³C NMR: This method detects the carbon framework of the molecule. Each unique carbon atom in this compound would yield a distinct signal, allowing for a complete carbon count and providing insight into their hybridization and chemical environment (e.g., aromatic, aliphatic, attached to nitrogen). nih.govnih.gov

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY reveals which protons are coupled to each other (i.e., on adjacent carbons), helping to piece together the fragments of the molecule. HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to, confirming the assignment of both ¹H and ¹³C spectra. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons, confirming how the indole, piperidine, and propyl fragments are connected.

A hypothetical data table for the expected NMR shifts is presented below, based on general values for similar structures.

| Atom Type | Hypothetical ¹H NMR Shift (ppm) | Hypothetical ¹³C NMR Shift (ppm) |

| Indole N-H | 10.0 - 11.5 | - |

| Indole Aromatic C-H | 6.5 - 7.8 | 100 - 140 |

| Piperidine Ring C-H | 1.5 - 3.5 | 20 - 60 |

| Propyl CH₂, CH₃ | 0.8 - 2.5 | 10 - 30 |

This table is illustrative and not based on experimental data for the specific compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands. A prominent peak for the N-H stretching vibration of the indole ring is typically observed around 3400 cm⁻¹. nist.gov The aromatic C-H stretching vibrations of the indole ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the piperidine and propyl groups would be seen just below 3000 cm⁻¹. Aromatic C=C stretching absorptions are expected in the 1450-1600 cm⁻¹ region. nist.govnih.gov

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Indole N-H Stretch | 3350 - 3450 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

This table is illustrative and based on general values for indole-containing compounds. nist.govnih.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and confirming the molecular formula of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the unambiguous determination of its elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments induce fragmentation of the parent ion. The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information. For indole derivatives, characteristic fragmentation often involves cleavage of bonds within the side chain and fragmentation of the heterocyclic rings. spectrabase.commdpi.com Analysis of these fragments helps to confirm the connectivity of the propyl, piperidine, and indole moieties.

Chromatographic Techniques for Purity and Isomer Separation

Chromatography is indispensable for assessing the purity of a compound and for separating it from byproducts, starting materials, and isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of pharmaceutical compounds and other chemical samples. nih.gov A validated HPLC method would be developed for this compound, typically using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. americanelements.com The compound would be detected by a UV detector, likely at a wavelength around 280 nm where the indole chromophore absorbs. The retention time of the main peak would be characteristic of the compound, and its peak area percentage would be used to quantify its purity.

Because the compound possesses a chiral center at the C2 position of the piperidine ring, chiral HPLC would be necessary to separate and quantify the individual enantiomers. chemdad.com This technique uses a special column with a chiral stationary phase that interacts differently with each enantiomer, causing them to elute at different times.

X-ray Crystallography for Solid-State Structure Determination and Conformation

The precise three-dimensional arrangement of atoms and molecules in a crystalline solid is fundamental to understanding its physicochemical properties. X-ray crystallography stands as the definitive method for elucidating the solid-state structure of chemical compounds, providing unequivocal insights into molecular conformation, intermolecular interactions, and packing arrangements within the crystal lattice. However, a comprehensive search of the current scientific literature and crystallographic databases reveals a notable absence of published X-ray crystal structure data for the specific compound this compound.

While crystallographic studies have been conducted on numerous indole derivatives, providing a wealth of information on how the indole scaffold and its substituents influence molecular packing and conformation, no such data is publicly available for this compound itself. The determination of its crystal structure would require the growth of a single crystal of suitable quality, followed by data collection and analysis using an X-ray diffractometer.

In the absence of experimental data for the target compound, a detailed discussion of its specific solid-state structure, including unit cell parameters, space group, and precise conformational details of the propylpiperidine and indole moieties, cannot be provided. The generation of data tables containing such information is therefore not possible at this time.

Future research involving the synthesis and subsequent single-crystal X-ray diffraction analysis of this compound would be necessary to furnish the scientific community with this valuable structural information. Such a study would definitively establish the molecule's conformation in the solid state, identify key intermolecular interactions (such as hydrogen bonding or van der Waals forces) that govern its crystal packing, and provide foundational data for computational modeling and structure-activity relationship studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(1-Propylpiperidin-2-yl)-1H-indole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis often involves multi-step reactions, such as Mannich reactions or nucleophilic substitutions. For example, a related indole derivative, 5-Methyl-3-(piperidin-1-ylmethyl)-1H-indole, was synthesized by reacting precursors with piperidine and formaldehyde in glacial acetic acid, yielding 96% without further purification . Optimization includes adjusting stoichiometry, temperature, and solvent (e.g., acetic acid for protonation). Monitoring via TLC or HPLC ensures reaction completion. Challenges include managing hygroscopic reagents and avoiding byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. For instance, H NMR (300 MHz, CDCl) can resolve substituents on the indole and piperidine rings, as demonstrated for similar compounds . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., N-H stretches in indole). Purity is assessed via HPLC (>98% by area normalization) .

Q. How are preliminary biological activities of indole derivatives evaluated in vitro?

- Methodological Answer : Common assays include enzyme inhibition (e.g., α-glucosidase, cholinesterase) and antimicrobial testing. For example, indole-oxadiazole derivatives were screened against α-glucosidase using a spectrophotometric method with acarbose as a reference . Cell viability assays (MTT) and MIC determinations for antimicrobial activity are standard. Ensure proper controls (DMSO for solubility) and triplicate measurements to minimize variability.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths, angles, and torsional conformations . For example, SHELXTL was used to resolve piperidine ring puckering in related structures . Challenges include growing diffraction-quality crystals (slow evaporation from DCM/hexane) and addressing twinning in high-symmetry space groups.

Q. What strategies improve the selectivity of this compound derivatives as enzyme inhibitors?

- Methodological Answer : Structure-activity relationship (SAR) studies guide modifications. In aromatase inhibitors, introducing electron-withdrawing groups (e.g., 4-chlorophenyl) enhanced potency (IC = 15.3 nM) by optimizing hydrophobic interactions . Molecular docking (AutoDock Vina) predicts binding modes, while kinetic assays (Lineweaver-Burk plots) determine inhibition mechanisms (competitive vs. non-competitive) .

Q. How do transition metal catalysts (e.g., Pd, Rh) enhance the synthesis of aryl-substituted indole derivatives?

- Methodological Answer : Suzuki-Miyaura cross-coupling with Pd(PPh) enables aryl boronic acid coupling to indole halides. For example, 7-(thiophen-2-yl)-1H-indole was synthesized in 67% yield using 2-thienyl boronic acid . Rh-catalyzed C-H activation offers regioselective functionalization. Key factors: ligand choice (XPhos), base (KCO), and inert atmosphere (N) to prevent catalyst deactivation .

Q. What computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer : ADMET prediction tools (SwissADME, pkCSM) estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. For indole derivatives, logP <3.5 is desirable for oral bioavailability. Molecular dynamics simulations (GROMACS) assess membrane penetration, while QSAR models correlate structural features (e.g., piperidine substitution) with clearance rates .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer : Replicate assays under standardized conditions (e.g., pH, temperature) and validate via orthogonal methods. For instance, conflicting α-glucosidase inhibition results may arise from varying enzyme sources (yeast vs. human recombinant). Use positive controls (e.g., acarbose) and statistical analysis (ANOVA with post-hoc tests) to confirm significance .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

- Answer : Document exact stoichiometry, solvent grades, and purification steps (e.g., column chromatography with silica gel 60). For hygroscopic intermediates, use anhydrous conditions (molecular sieves). Share raw spectral data (NMR, HRMS) in supplementary materials and adhere to FAIR data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.